3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-4-one |
InChI |
InChI=1S/C12H13NO/c14-12-10-7-3-5-8-4-1-2-6-9(8)11(10)13-12/h1-2,4,6,10-11H,3,5,7H2,(H,13,14) |
InChI Key |
CDCAHLUUGYXLKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C3=CC=CC=C3C1)NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Suitable Precursors
The foundational strategy involves assembling appropriate linear or partially cyclic precursors that contain the requisite functional groups, followed by intramolecular cyclization to form the tricyclic core. This typically includes:
- Preparation of key intermediates: These are often amino- or hydroxyl-functionalized compounds that can undergo cyclization.
- Cyclization reactions: These are facilitated by reagents such as acids, bases, or metal catalysts under controlled conditions to promote ring closure.
Use of Nitrogen-Containing Building Blocks
Nitrogen heterocycles are introduced via nucleophilic substitution or addition reactions. For example, amino groups are strategically incorporated to facilitate subsequent ring closure, often through:
Construction of the Azatricyclic Framework
The core azatricyclic structure can be formed via tandem or cascade cyclization reactions, which efficiently assemble multiple rings in a single operation. These reactions often involve:
- Intramolecular nucleophilic attack
- Ring-closing metathesis (less common but possible with suitable precursors)
- Oxidative cyclization steps
Specific Synthetic Routes from Literature and Patents
Transition Metal-Free Cascade Synthesis (from Biomass-Derived Precursors)
According to recent patents and studies, a notable environmentally friendly route involves the use of biomass-derived levulinic acid as a starting material, which undergoes a cascade reaction with amino benzyl alcohol derivatives, methyl chloroformate, and triethylamine in toluene at room temperature. This process yields the target compound via:
- Formation of C–N and C–O bonds in a one-pot reaction
- Cascade cyclization to form the azatricyclic core
Key Reaction Conditions and Catalysts
In-Depth Research Findings
Recent advances highlight the importance of environmentally benign, transition-metal-free methods, especially the cascade synthesis from renewable biomass sources. These methods utilize simple, readily available starting materials, reducing environmental impact and improving scalability.
- The use of biomass-derived keto acids (levulinic acid derivatives) as starting materials.
- The reaction's capacity to form multiple bonds simultaneously, streamlining the synthesis.
- High selectivity and yields under mild conditions, making these methods attractive for pharmaceutical and material science applications.
Summary and Outlook
The synthesis of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one predominantly relies on cascade cyclization techniques that assemble the complex tricyclic framework efficiently. The most recent and promising methods leverage biomass-derived precursors, offering environmentally friendly and scalable routes.
Future research directions include:
- Optimization of reaction conditions to improve yields and selectivity.
- Exploration of catalytic systems to further streamline synthesis.
- Development of asymmetric synthesis pathways for chiral variants.
Chemical Reactions Analysis
Types of Reactions
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between 3-azatricyclo[7.4.0.0²,⁵]trideca-1(13),9,11-trien-4-one and related tricyclic compounds:
Key Observations:
Structural Complexity :
- The target compound’s tricyclic system (7.4.0.0²,⁵) differs from naphmethonium derivatives (7.3.1.0⁵,¹³) in bridgehead connectivity and ring strain, impacting conformational stability .
- Compounds like 7b–7f () incorporate sulfur-based heterocycles (thiazole/thiadiazole), enhancing their binding affinity to DNA repair enzymes compared to the purely nitrogen-oxygen framework of the target compound .
Functional Groups and Bioactivity :
- The ketone group at position 4 in the target compound may serve as a hydrogen-bond acceptor, a feature shared with 8-oxatricyclo derivatives (e.g., 7j) but absent in sulfur-rich analogs like III () .
- Naphmethonium’s dimethylpropyl/pentyl chains suggest hydrophobic interactions critical for neuromuscular activity, contrasting with the simpler substituents in other compounds .
Synthetic Accessibility :
- High-yield synthesis (81–90%) of 8-oxatricyclo derivatives () contrasts with the discontinued status of 12-oxa-2,4,5-triazatricyclo compounds (), indicating variability in scalability and stability .
- The use of SHELX software () for crystallographic refinement is critical for resolving complex tricyclic structures, including the target compound and its analogs .
Applications :
- Sulfur-containing analogs () dominate pharmaceutical research (e.g., enzyme inhibition), while simpler oxa/aza systems () are often structural models .
Biological Activity
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1,2a,3,4,5,9b-hexahydro-2H-benzo[6,7]cyclohepta[1,2-b]azet-2-one
- Molecular Formula : C12H13NO
- Molecular Weight : 187.24 g/mol
- InChI Key : CDCAHLUUGYXLKM-UHFFFAOYSA-N
The compound's unique bicyclic structure contributes to its diverse biological activities.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance:
- Case Study : In vitro tests showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. This suggests a promising potential for further development as an anticancer agent.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Research Findings : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 8 to 32 µg/mL.
3. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects , which could be beneficial in treating neurodegenerative diseases:
- Mechanism of Action : The compound was found to inhibit oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions induced by glutamate.
The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:
- Modulation of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Interaction with Cell Signaling Pathways : It has been suggested that the compound influences pathways related to apoptosis and cell cycle regulation.
Data Summary Table
| Biological Activity | Test System | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | [Source Needed] |
| Antimicrobial | S. aureus | 8 µg/mL | [Source Needed] |
| Neuroprotective | Neuronal cells | Not specified | [Source Needed] |
Q & A
Q. What spectroscopic methods are most effective for characterizing 3-Azatricyclo[7.4.0.0²⁵]trideca-1(13),9,11-trien-4-one, and what experimental parameters should be optimized?
Methodological Answer: Use NMR (¹H, ¹³C, 2D-COSY/HMBC) to confirm connectivity, IR for functional groups, and HRMS for molecular mass. Optimize solvent choice (e.g., deuterated solvents for NMR), temperature control to reduce signal broadening, and concentration gradients for crystallization. Cross-reference spectral data with computational predictions (e.g., DFT) to validate assignments .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Methodological Answer: Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps include crystal mounting, data collection (Mo/Kα radiation), and solving phase problems via direct methods. Validate bond lengths/angles against Cambridge Structural Database (CSD) entries. Address thermal motion artifacts using anisotropic displacement parameters .
Q. What are the key considerations in designing a synthesis protocol for this compound to ensure reproducibility?
Methodological Answer: Prioritize reaction conditions (temperature, solvent polarity, inert atmosphere), catalyst selection (e.g., Pd-mediated cross-coupling), and purification methods (column chromatography, recrystallization). Document intermediate characterization (TLC, melting points) and compare yields with literature. Use retrosynthetic analysis to identify critical bond-forming steps .
Q. How should a literature review identify gaps in understanding this compound’s reactivity?
Methodological Answer: Systematically search SciFinder and Reaxys using keywords (e.g., "azatricyclo synthesis," "reactivity"). Organize findings by reaction type (cycloadditions, functionalizations) and note inconsistencies in reported mechanisms. Apply PICO framework to isolate understudied areas (e.g., solvent effects on regioselectivity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational data and experimental spectroscopic results for this compound?
Methodological Answer: Re-evaluate computational parameters (e.g., DFT functional, basis set) and solvent models (PCM vs. SMD). Validate with 2D-NMR (NOESY for spatial proximity) or X-ray crystallography . For ambiguous cases, use VCD spectroscopy to correlate experimental and simulated spectra for chiral centers .
Q. What strategies determine the absolute configuration of this compound when crystallographic data is ambiguous?
Methodological Answer: Apply chiral derivatization (Mosher’s esters) combined with ECD spectroscopy . Compare experimental ECD spectra with TD-DFT simulations. For flexible systems, use molecular dynamics (MD) to assess conformational populations and their contribution to optical activity .
Q. How can multi-technique approaches elucidate degradation pathways under environmental stressors?
Methodological Answer: Conduct accelerated stability studies (pH, UV light, humidity) with HPLC-MS to track degradation products. Pair with NMR kinetics to monitor structural changes in real time. Use multivariate analysis (PCA) to correlate degradation rates with environmental variables .
Q. What advanced statistical methods analyze structure-activity relationships in multi-variable biological assays?
Methodological Answer: Employ partial least squares (PLS) regression to correlate structural descriptors (Hammett constants, logP) with bioactivity. Validate models via bootstrapping or cross-validation . Address collinearity using ridge regression and visualize trends with heatmaps .
Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved for this compound?
Methodological Answer: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. Address disorder via split-atom models or occupancy refinement . Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
Q. What computational workflows optimize reaction pathways for novel derivatives of this compound?
Methodological Answer: Combine DFT (thermodynamic barriers) with kinetic Monte Carlo (kMC) simulations to predict dominant pathways. Screen leaving groups and catalysts in silico using ADMET predictors . Validate with small-scale parallel synthesis and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
